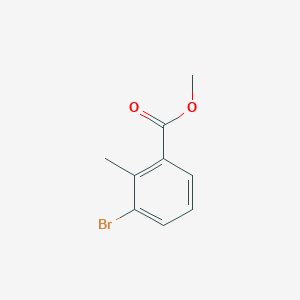

Methyl 3-bromo-2-methylbenzoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 3-bromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQQTCSBXHAYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513208 | |

| Record name | Methyl 3-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99548-54-6 | |

| Record name | Methyl 3-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Bromo-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 3-bromo-2-methylbenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Methyl 3-bromo-2-methylbenzoate, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound, with the CAS number 99548-54-6, is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a bromine atom and a methyl group on the benzoic acid backbone, allows for a variety of chemical transformations. This guide details a common and effective two-step synthesis pathway, starting from 3-bromo-2-methylbenzoic acid.

Synthesis Pathway Overview

The most direct and widely documented synthesis for this compound involves the esterification of 3-bromo-2-methylbenzoic acid. This precursor acid can be synthesized through various methods, with one common approach being the lithiation of 1,3-dibromo-2-methylbenzene followed by carboxylation.

The overall synthesis can be depicted as follows:

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-bromo-2-methylbenzoic acid

This protocol is based on the lithiation of 1,3-dibromo-2-methylbenzene.

Materials:

-

1,3-dibromo-2-methylbenzene

-

tert-butyllithium (t-BuLi) in pentane (1.5 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Argon gas

-

5% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH2Cl2)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Under an argon atmosphere, a solution of 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous THF (100 mL) is cooled to -80 °C.

-

tert-butyllithium (1.5 M in pentane, 17 mL) is added slowly, maintaining the temperature at -80 °C.

-

The reaction mixture is stirred at -76 to -78 °C for 2 hours.

-

The mixture is further cooled to below -80 °C, and an excess of dry ice is added.

-

The reaction is allowed to warm to room temperature naturally.

-

The solvent is removed under reduced pressure.

-

5% aqueous NaOH solution (40 mL) is added to the residue, and the aqueous phase is washed with dichloromethane (2 x 10 mL).

-

The aqueous phase is acidified to pH 1 with concentrated HCl and then extracted with ethyl acetate (2 x 100 mL).

-

The combined organic phases are dried over anhydrous Na2SO4 and concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 8:1 to 1:1) to afford 3-bromo-2-methylbenzoic acid.[1]

Step 2: Synthesis of this compound

This protocol details the Fischer esterification of 3-bromo-2-methylbenzoic acid.

Materials:

-

3-bromo-2-methylbenzoic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H2SO4)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 3-bromo-2-methylbenzoic acid (10 g, 47 mmol) in methanol (150 mL), add concentrated H2SO4 (10 mL) dropwise at room temperature.[2]

-

The mixture is heated to 70 °C and stirred overnight.[2]

-

After the reaction is complete (monitored by TLC), the solvent is evaporated.[2]

-

The remaining mixture is adjusted to pH 9 by adding saturated NaHCO3 solution.[2]

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed sequentially with saturated NaHCO3 and brine.[2]

-

The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.

-

The residue can be purified by flash column chromatography to yield this compound.[2]

Quantitative Data Summary

| Reaction Step | Starting Material | Reagents | Product | Yield | Reference |

| Synthesis of 3-bromo-2-methylbenzoic acid | 1,3-dibromo-2-methylbenzene | 1. t-BuLi, THF, -78°C2. CO2 (dry ice) | 3-bromo-2-methylbenzoic acid | 63.4% | [1] |

| Synthesis of this compound | 3-bromo-2-methylbenzoic acid | MeOH, H2SO4 | This compound | 99% | [2] |

| Alternative Esterification | 3-bromo-2-methylbenzoic acid | Iodomethane, Cesium Carbonate, DMF | This compound | Not specified | [2] |

| Alternative Esterification | 3-bromo-2-methylbenzoic acid | Thionyl chloride, MeOH | This compound | 96% | [2] |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the formation of 3-bromo-2-methylbenzoic acid followed by its esterification. The protocols provided herein are based on established literature and offer high yields. Researchers should adhere to standard laboratory safety practices when handling the reagents involved, particularly organolithium compounds and strong acids. The versatility of the functional groups in the final product makes it a valuable intermediate for further synthetic endeavors.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2-methylbenzoate, with the CAS Registry Number 99548-54-6, is a halogenated aromatic ester.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. Its structure, featuring a bromine atom and a methyl ester on a substituted toluene backbone, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and relevant safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 29-31 °C | [3] |

| Boiling Point | 140 °C at 21 mmHg | [4] |

| CAS Registry Number | 99548-54-6 | |

| Synonyms | 3-Bromo-2-methylbenzoic Acid Methyl Ester, Methyl 3-bromo-o-toluate, 2-Bromo-6-(methoxycarbonyl)toluene | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.70 (t, J = 7.6 Hz, 2H), 7.08 (t, J = 7.9 Hz, 1H), 3.90 (s, 3H), 2.67 (s, 3H)[4] |

| ¹³C NMR | Data not explicitly found in search results for CAS 99548-54-6. |

| Infrared (IR) | Data not explicitly found in search results for CAS 99548-54-6. |

| Mass Spectrometry (MS) | Data not explicitly found in search results for CAS 99548-54-6. |

Experimental Protocols

Synthesis of this compound from 3-bromo-2-methylbenzoic acid

One common method for the synthesis of this compound is the esterification of 3-bromo-2-methylbenzoic acid.

Method 1: Using Iodomethane and Sodium Bicarbonate

This method involves the reaction of the carboxylic acid with an alkylating agent in the presence of a base.

-

Materials:

-

3-Bromo-2-methylbenzoic acid

-

Iodomethane

-

Sodium bicarbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Combine 3-bromo-2-methylbenzoic acid (16 g, 74.4 mmol), iodomethane (21.2 g, 148.8 mmol), and sodium bicarbonate (12.5 g, 148.8 mmol) in DMF (160 mL).[4]

-

Heat the reaction mixture to 60 °C and stir for 2 hours.[4]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

After completion, cool the mixture to room temperature and pour it into ice water (400 mL).[4]

-

Extract the aqueous phase with ethyl acetate (4 x 100 mL).[4]

-

Combine the organic phases and wash sequentially with water (3 x 100 mL) and saturated saline solution (100 mL).[4]

-

Dry the organic phase over anhydrous magnesium sulfate.[4]

-

Remove the solvent under reduced pressure to yield the product as an oil.[4]

-

Method 2: Using Thionyl Chloride and Methanol

This is a classic esterification method involving the formation of an acyl chloride intermediate.

-

Materials:

-

3-bromo-2-methylbenzoic acid

-

Thionyl chloride

-

Anhydrous methanol

-

-

Procedure:

-

In a flask, dissolve 3-bromo-2-methylbenzoic acid in an excess of anhydrous methanol.

-

Slowly add thionyl chloride (typically 2-3 equivalents) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purification of this compound

Purification of the crude product is essential to obtain a high-purity compound for subsequent applications.

Method 1: Column Chromatography

-

Stationary Phase: Silica gel.[5]

-

Mobile Phase (Eluent): A mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v) is a common choice.[5] The polarity can be adjusted based on TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the eluent and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Method 2: Recrystallization

-

Solvent Selection: A suitable solvent system should be determined empirically. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of solvents like hexane and ethyl acetate.[6]

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

-

Dry the crystals under vacuum.

-

Visualizations

Logical Relationship of Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Experimental Workflow for Synthesis (Method 1)

Caption: Step-by-step workflow for the synthesis via Method 1.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a key building block in organic synthesis. This guide provides a detailed overview of its chemical properties, spectroscopic data, and comprehensive experimental protocols for its preparation and purification. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile compound. Further investigation into its reactivity and the development of more detailed spectroscopic characterization would be beneficial for the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 99548-54-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 99548-54-6 | CAS DataBase [chemicalbook.com]

- 5. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to Methyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 99548-54-6 (Note: The CAS number 104332-63-0 provided in the topic is not commonly associated with this compound in scientific literature and databases.)

Introduction

Methyl 3-bromo-2-methylbenzoate is a halogenated aromatic ester that serves as a crucial building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the strategic placement of its bromo and methyl functionalities allows for versatile downstream chemical modifications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to light yellow powder or solid | [1][2] |

| Melting Point | 29-31 °C | [3] |

| Boiling Point | 140 °C at 21 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in chloroform and other organic solvents. Slightly soluble in water. | [1] |

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid, through esterification.

General Reaction Scheme

References

An In-depth Technical Guide to the Molecular Weight of Methyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular weight of Methyl 3-bromo-2-methylbenzoate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the fundamental principles for determining its molecular weight, presents the relevant data in a structured format, and offers a visual representation of the molecular components for clarity.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₉BrO₂. It belongs to the benzoate ester family and is characterized by a benzene ring substituted with a methyl group, a bromine atom, and a methyl ester group. The precise arrangement of these functional groups on the aromatic ring is crucial for its chemical properties and reactivity. It is important to note that isomers such as Methyl 2-bromo-3-methylbenzoate exist, which share the same molecular formula and thus the same molecular weight, but differ in the substitution pattern on the benzene ring.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The molecular formula for this compound is C₉H₉BrO₂. The calculation involves multiplying the atomic weight of each element by the number of atoms of that element present in the molecule and then summing these values.

Experimental Protocol for Molecular Weight Calculation:

-

Identify the molecular formula: The molecular formula for this compound is determined to be C₉H₉BrO₂.

-

Determine the atomic weights of the constituent elements: The standard atomic weights from the periodic table are used for Carbon (C), Hydrogen (H), Bromine (Br), and Oxygen (O).

-

Count the number of atoms for each element: In one molecule of this compound, there are 9 Carbon atoms, 9 Hydrogen atoms, 1 Bromine atom, and 2 Oxygen atoms.

-

Calculate the total mass for each element: Multiply the atomic weight of each element by the number of atoms of that element in the molecule.

-

Sum the total masses: The sum of the total masses of all elements gives the molecular weight of the compound.

Quantitative Data Summary

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |

| Carbon | C | 12.011 | 9 | 108.099 |

| Hydrogen | H | 1.008 | 9 | 9.072 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | 229.073 |

The calculated molecular weight of this compound is 229.07 g/mol .[1][2][3][4] The monoisotopic mass, which is calculated using the mass of the most abundant isotopes of the constituent elements, is 227.97859 Da.[1][4]

Visualization of Molecular Weight Components

The following diagram illustrates the relationship between the constituent elements and the final molecular weight of this compound.

Caption: Workflow for calculating the molecular weight of this compound.

References

"Methyl 3-bromo-2-methylbenzoate" IUPAC name

An In-depth Technical Guide to Methyl 3-bromo-2-methylbenzoate

Introduction

This compound is an organic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a substituted benzene ring with bromo, methyl, and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

The IUPAC name for this compound is This compound .[2][3]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1][3] |

| Molecular Weight | 229.07 g/mol | [1][3] |

| CAS Number | 99548-54-6 | [1][3] |

| Appearance | White to yellow crystalline solid/lumps | [1][3] |

| Melting Point | 29-32°C | [1][3] |

| Boiling Point | 140°C at 21 mmHg | [1] |

| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform | [1] |

| Storage | Store at room temperature or refrigerated (0-10°C) under an inert atmosphere.[1] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. The following table summarizes key spectroscopic information.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.73 (s, 3H), 7.15 (t, J=8.0 Hz, 1H), 7.77 (dd, J=8.0 Hz, J=1.2 Hz, 1H), 7.94 (dd, J=8.0 Hz, J=1.2 Hz, 1H). (Note: This spectrum is for the parent carboxylic acid, 3-bromo-2-methylbenzoic acid, but provides the expected shifts for the aromatic and methyl protons.)[4] |

| InChI | InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 |

| SMILES | CC1=C(C=CC=C1Br)C(=O)OC |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. Below are detailed experimental protocols for the synthesis of the parent acid and its subsequent esterification.

Synthesis of 3-bromo-2-methylbenzoic acid

This precursor can be synthesized via lithium-halogen exchange followed by carboxylation.

Protocol:

-

An anhydrous solution of 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared under an argon atmosphere.

-

The reaction vessel is cooled to -80°C.

-

tert-butyl lithium (t-BuLi, 1.5 M in pentane, 17 mL) is added slowly, maintaining the temperature at -80°C.

-

The reaction mixture is stirred for 2 hours at a temperature between -76°C and -78°C.

-

After stirring, the mixture is cooled again to below -80°C, and dry ice (solid CO₂) is added.

-

The mixture is allowed to warm to room temperature naturally.

-

The solvent is removed under reduced pressure.

-

A 5% aqueous sodium hydroxide (NaOH) solution (40 mL) is added to the residue.

-

The aqueous phase is washed with dichloromethane (CH₂Cl₂, 2 x 10 mL).

-

The aqueous phase is then acidified to pH=1 with concentrated hydrochloric acid (HCl).

-

The product is extracted with ethyl acetate (EtOAc, 2 x 100 mL).

-

The combined organic phases are dried with anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 8:1 to 1:1) to yield 3-bromo-2-methylbenzoic acid.[4]

Esterification to this compound

The carboxylic acid is converted to its methyl ester via acid-catalyzed esterification.

Protocol:

-

3-bromo-2-methylbenzoic acid is dissolved in methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added slowly.[5]

-

The reaction mixture is heated to reflux (around 70°C if using thionyl chloride) and stirred for several hours (e.g., 3 hours).[5]

-

Upon completion, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by silica gel column chromatography, to afford pure this compound.[5]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in organic synthesis.[6] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

-

Pharmaceutical Synthesis: The compound serves as a building block in the synthesis of pharmaceutical ingredients.[6] The bromo-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, which is a common strategy in drug discovery for creating libraries of novel compounds.

-

Agrochemicals: Similar to its role in pharmaceuticals, it can be a precursor for new pesticides and herbicides.

-

Material Science: The structural motif present in this compound can be incorporated into the synthesis of specialty polymers and other advanced materials.

The logical relationship for its application in drug discovery is outlined in the diagram below.

Caption: Logical flow of using the title compound in drug discovery.

Safety and Handling

This compound is an irritant. It is known to cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. It may be sensitive to air and should be stored under an inert atmosphere.

References

- 1. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6 [chemicalbook.com]

- 2. This compound | 99548-54-6 [sigmaaldrich.com]

- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

Technical Guide: Safety and Handling of Methyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for Methyl 3-bromo-2-methylbenzoate (CAS No. 99548-54-6). The information is compiled from safety data sheets and chemical property databases to ensure a high standard of accuracy and utility for laboratory and research professionals.

Chemical Identification and Properties

This compound is an aromatic ester utilized in organic synthesis. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 99548-54-6 | ChemScene |

| Molecular Formula | C₉H₉BrO₂ | Santa Cruz Biotechnology |

| Molecular Weight | 229.07 g/mol | Santa Cruz Biotechnology |

| Appearance | White to Light yellow powder/solid | ChemicalBook, ECHEMI |

| Melting Point | 29-31 °C | Apollo Scientific, ChemicalBook |

| Boiling Point | 140 °C at 21 mmHg | ChemicalBook, ECHEMI |

| Density | 1.433 ± 0.06 g/cm³ (Predicted) | ChemicalBook, ECHEMI |

| Flash Point | 108.785 °C | Beijing Yunbang Biosciences |

| Solubility | Soluble in Chloroform | ChemicalBook |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source: ChemScene

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure and ensure chemical stability.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side-shields.

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Body Protection: Wear impervious clothing to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Practices to Avoid: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

Storage

-

Conditions: Store in a well-ventilated place and keep the container tightly closed.

-

Temperature: Store at room temperature in an inert atmosphere.

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency and First Aid Procedures

A clear and logical workflow for emergency situations is essential. The following diagram outlines the appropriate response to various exposure scenarios.

Caption: Emergency first aid procedures for this compound exposure.

Spill and Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.

-

Ventilate the Area: Ensure adequate ventilation to disperse any dust or vapors.

-

Contain the Spill: Prevent further leakage or spillage if it is safe to do so.

-

Clean-up:

-

For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.

-

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated. The available data from the GHS classification indicates the following:

-

Acute Oral Toxicity: Harmful if swallowed (Category 4).

-

Skin Irritation: Causes skin irritation (Category 2).

-

Eye Irritation: Causes serious eye irritation (Category 2A).

-

Respiratory Irritation: May cause respiratory tract irritation.

No specific LD50 or LC50 data is readily available in the consulted safety data sheets.

Experimental Protocols

The safety data sheets reviewed for this compound do not contain detailed experimental protocols for the determination of toxicological or physical/chemical properties. The hazard classifications are based on standardized GHS criteria, which may rely on data from similar compounds, computational models, or non-publicly available experimental results.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with all applicable local, regional, and national regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current SDS provided by the supplier.

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-2-methylbenzoate

This technical guide provides a detailed overview of the physical properties of Methyl 3-bromo-2-methylbenzoate, with a focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

Systematic Name: this compound Synonyms: 3-Bromo-o-toluic Acid Methyl Ester, 2-Bromo-6-(methoxycarbonyl)toluene CAS Number: 99548-54-6 Molecular Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol

Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and use in synthetic procedures. The melting and boiling points are fundamental parameters that indicate the purity and physical state of the substance under various conditions.

A compilation of the key physical properties for this compound is presented below. For comparative purposes, data for related isomers are also included to highlight the impact of substituent positioning on these properties.

| Property | This compound | Methyl 2-bromo-3-methylbenzoate | Methyl 4-bromo-3-methylbenzoate |

| CAS Number | 99548-54-6 | 131001-86-0 | 148547-19-7 |

| Melting Point | 29 °C[1] | 10-12 °C[2] | 38-44 °C (lit.)[3] |

| Boiling Point | 140 °C / 21 mmHg (lit.)[1][4] | 216-218 °C[2] | Not available |

| Predicted Boiling Point | Not available | 267.4 ± 20.0 °C[2][5] | Not available |

| Physical Form | Solid[1] | Liquid[2] | Not available |

Experimental Protocols

The following section details the synthetic procedure for this compound, from which the physical properties are determined.

Objective: To synthesize this compound from 3-Bromo-2-methylbenzoic acid.

Materials:

-

3-Bromo-2-methylbenzoic acid (16 g, 74.4 mmol)

-

Iodomethane (21.2 g, 148.8 mmol)

-

Sodium bicarbonate (12.5 g, 148.8 mmol)

-

Dimethylformamide (DMF, 160 mL)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ice water

-

Saturated saline solution

Procedure:

-

3-Bromo-2-methylbenzoic acid and sodium bicarbonate were added to DMF.

-

Iodomethane was added to the mixture.

-

The reaction mixture was heated to 60 °C and stirred for 2 hours.

-

After completion, the mixture was cooled to room temperature.

-

The cooled mixture was slowly poured into ice water (400 mL).

-

The aqueous phase was extracted with ethyl acetate (4 x 100 mL).

-

The combined organic phases were washed sequentially with water (3 x 100 mL) and saturated saline solution (100 mL).

-

The organic phase was dried over anhydrous magnesium sulfate.

-

The solvent was removed by concentration under reduced pressure to yield this compound as an oil (17.6 g, 100% yield).

Characterization: The product was characterized by ¹H NMR (CDCl₃): δ 7.70 (t, J = 7.6 Hz, 2H), 7.08 (t, J = 7.9 Hz, 1H), 3.90 (s, 3H), 2.67 (s, 3H).[4] The determination of the melting point would be performed on the purified solid, and the boiling point would be measured under reduced pressure as indicated.

Logical Relationship of Synthesis

The synthesis of this compound follows a standard esterification protocol. The logical flow of this process is depicted in the diagram below.

Caption: Workflow for the synthesis of this compound.

References

- 1. 99548-54-6 CAS MSDS (3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4-溴-3-甲基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide on the Solubility of Methyl 3-bromo-2-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-bromo-2-methylbenzoate in various organic solvents. This information is critical for its application as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic compounds.

Core Properties of this compound

This compound is an organic compound with the chemical formula C9H9BrO2. It presents as a white to light yellow powder or lump and is a key building block in the synthesis of various molecules.[1] Its utility in multi-step syntheses necessitates a thorough understanding of its solubility to ensure optimal reaction conditions, purification, and formulation.

Qualitative and Inferred Solubility Data

| Organic Solvent | Reported Solubility | Inference from Experimental Use |

| Ethanol | Soluble[2][3] | - |

| Chloroform | Soluble[2][4] | Used for NMR characterization, implying good solubility.[4] |

| Diethyl Ether | Soluble[3] | - |

| Dimethylformamide (DMF) | - | Used as a reaction solvent for the synthesis of this compound, indicating sufficient solubility.[4][5] |

| Ethyl Acetate (EtOAc) | - | Used as an extraction solvent during the workup phase of its synthesis, suggesting high solubility.[4][5] Also used as a mobile phase component in column chromatography.[6] |

| Methanol (MeOH) | - | Used as a reaction solvent for its synthesis.[7] |

| Benzene | - | Employed as a solvent in a subsequent reaction involving this compound, indicating its solubility.[6] |

| Hexanes | - | Used as a component of the mobile phase in flash column chromatography for purification, suggesting some degree of solubility, likely as a non-polar co-solvent.[6] |

It is important to note that the compound is described as slightly soluble in water.[2][8]

Experimental Protocols Citing Solubility

The following experimental protocols, extracted from synthesis procedures for or involving this compound, provide practical insights into its solubility characteristics.

1. Synthesis and Extraction Workflow:

This protocol describes the synthesis of this compound and the subsequent workup procedure, highlighting its solubility in ethyl acetate.

-

Reaction: 3-Bromo-2-methylbenzoic acid and iodomethane are reacted in dimethylformamide (DMF) in the presence of sodium bicarbonate. The mixture is heated at 60°C for 2 hours.[4][5]

-

Workup:

-

The reaction mixture is cooled and poured into ice water.[4][5]

-

The aqueous phase is extracted multiple times with ethyl acetate, demonstrating the preferential solubility of the product in the organic solvent.[4][5]

-

The combined organic phases are washed with water and saturated saline.[4][5]

-

The ethyl acetate is removed under reduced pressure to yield the product.[4][5]

-

2. Purification by Column Chromatography:

This protocol for a subsequent reaction involving this compound illustrates its solubility in a non-polar/polar solvent system used for purification.

-

Reaction: this compound is reacted with N-Bromosuccinimide (NBS) and benzoyl peroxide (BPO) in benzene at reflux for 6 hours.[6]

-

Purification: After evaporation of the benzene solvent, the residue is purified by flash column chromatography using a mixture of hexane and ethyl acetate (EtOAc) as the eluent.[6] This indicates that the compound is soluble in this solvent mixture, allowing for its separation from impurities.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and subsequent purification of a derivative of this compound, as described in the literature. This workflow is fundamentally dependent on the solubility of the intermediates in the specified solvents.

Caption: Workflow for the bromination and purification of this compound.

References

- 1. This compound | 99548-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. Buy Methyl 2-chloro-5-methylbenzoate (EVT-1745823) | 16220-95-4 [evitachem.com]

- 4. 99548-54-6 | CAS DataBase [chemicalbook.com]

- 5. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

Spectroscopic data of "Methyl 3-bromo-2-methylbenzoate" (NMR, IR, MS)

A comprehensive spectroscopic and methodological guide to Methyl 3-bromo-2-methylbenzoate, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Analysis

The spectroscopic data for this compound provides a detailed fingerprint of its molecular structure. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.64 | d | 7.8 | 1H | Aromatic H |

| 7.60 | d | 7.8 | 1H | Aromatic H |

| 7.00 | t | 7.8 | 1H | Aromatic H |

| 3.98 | s | - | 3H | -OCH₃ |

| 2.55 | s | - | 3H | Ar-CH₃ |

d: doublet, t: triplet, s: singlet

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 167.8 | C=O (ester) |

| 138.7 | Aromatic C |

| 135.9 | Aromatic C |

| 132.6 | Aromatic C |

| 129.1 | Aromatic C |

| 127.1 | Aromatic C |

| 126.9 | Aromatic C |

| 52.2 | -OCH₃ |

| 20.6 | Ar-CH₃ |

Infrared (IR) Spectroscopy Data

Method: Film

| Wavenumber (cm⁻¹) | Assignment |

| 2997, 2951 | C-H stretch (aliphatic) |

| 1725 | C=O stretch (ester) |

| 1434 | C-H bend (methyl) |

| 1285, 1255 | C-O stretch (ester) |

| 1096, 1010 | C-H in-plane bend (aromatic) |

| 753 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 230 | 19 | [M]⁺ (with ⁸¹Br) |

| 228 | 19 | [M]⁺ (with ⁷⁹Br) |

| 89 | 78 | Fragment |

| 63 | 100 | Fragment |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

To a solution of 3-bromo-2-methylbenzoic acid (2.15 g, 10 mmol) in methanol (20 mL) at room temperature, concentrated sulfuric acid (0.5 mL) was added while stirring. The mixture was then heated under reflux for 12 hours. A portion of the methanol was removed under reduced pressure. The remaining residue was diluted with diethyl ether (150 mL) and washed sequentially with a saturated solution of sodium bicarbonate (2 x 10 mL), water (2 x 10 mL), and brine (2 x 10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered into a clean NMR tube. ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[1] For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the spectrum was obtained with ¹H decoupling.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the thin solid film method.[4] A small amount of the oily product, this compound, was placed directly onto a salt plate (KBr or NaCl).[1] A second plate was placed on top to create a thin film. The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[4] The data is presented in wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)

The mass spectrum was acquired using an Electron Ionization (EI) source.[1] The sample was introduced into the mass spectrometer, where it was bombarded with high-energy electrons. This process caused the molecule to ionize and fragment. The resulting ions were then separated based on their mass-to-charge ratio (m/z) and detected.[5]

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the logical relationship of the data interpretation.

References

- 1. Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Starting materials for "Methyl 3-bromo-2-methylbenzoate" synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for Methyl 3-bromo-2-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Executive Summary

The synthesis of this compound is most commonly achieved through a two-step process. The primary route involves the initial synthesis of 3-bromo-2-methylbenzoic acid, which is subsequently esterified to yield the final product. This guide focuses on the most well-documented and reliable methods for achieving this synthesis, presenting detailed experimental procedures and quantitative data for each key transformation.

Synthetic Pathways

The principal pathway for the synthesis of this compound originates from 3-bromo-2-methylbenzoic acid. Two main approaches for the synthesis of this crucial intermediate are discussed:

-

From 1,3-dibromo-2-methylbenzene: This method involves a lithium-halogen exchange followed by carboxylation. It is a highly selective route to the desired 3-bromo isomer.

-

From 2-methylbenzoic acid: Direct bromination of 2-methylbenzoic acid can lead to a mixture of isomers. However, more advanced techniques such as directed ortho-metalation offer a potential pathway to selectively introduce a bromine atom at the 3-position.

Once 3-bromo-2-methylbenzoic acid is obtained, it is converted to this compound via Fischer esterification.

Key Starting Materials and Synthetic Steps

The following sections provide detailed experimental protocols and quantitative data for the synthesis of this compound.

Step 1: Synthesis of 3-bromo-2-methylbenzoic acid

Method A: From 1,3-dibromo-2-methylbenzene

This is a highly regioselective method for the synthesis of 3-bromo-2-methylbenzoic acid.

Experimental Protocol:

To a solution of 1,3-dibromo-2-methylbenzene (6.57 g) in anhydrous tetrahydrofuran (THF, 100 mL) under an argon atmosphere at -78 °C, tert-butyllithium (t-BuLi, 1.5 M in pentane, 17 mL) is added slowly. The reaction mixture is stirred at -78 °C for 2 hours. Subsequently, an excess of dry ice (solid carbon dioxide) is added, and the mixture is allowed to warm to room temperature. The reaction is then quenched with water, and the aqueous layer is acidified with concentrated HCl to a pH of 1. The aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 8:1 to 1:1) to afford 3-bromo-2-methylbenzoic acid.[1]

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1,3-dibromo-2-methylbenzene | 1. t-BuLi2. CO2 (dry ice) | THF | -78 | 2 | 63.4 |

Method B: From 2-methylbenzoic acid (via Directed ortho-Metalation)

While direct bromination of 2-methylbenzoic acid leads to isomeric mixtures, directed ortho-metalation offers a more selective approach. The carboxylic acid group can direct lithiation to the ortho position.

Conceptual Workflow:

Note: A detailed, high-yield experimental protocol specifically for the 3-bromination of 2-methylbenzoic acid via this method requires further optimization. The general principle involves the use of a strong lithium amide base in the presence of a chelating agent like TMEDA, followed by quenching with a suitable electrophilic bromine source.

Step 2: Esterification of 3-bromo-2-methylbenzoic acid

The final step is the conversion of 3-bromo-2-methylbenzoic acid to its methyl ester via Fischer esterification.

Experimental Protocol:

To a solution of 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in methanol (150 mL), concentrated sulfuric acid (0.5 mL) is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred overnight. After cooling to room temperature, the methanol is removed under reduced pressure. The residue is taken up in ethyl acetate (100 mL) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.[2]

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-bromo-2-methylbenzoic acid | Methanol, H2SO4 (cat.) | Methanol | Reflux | Overnight | ~96 |

Summary of Quantitative Data

The following table summarizes the yields for the key synthetic transformations described in this guide.

| Transformation | Starting Material | Product | Yield (%) |

| Lithiation-Carboxylation | 1,3-dibromo-2-methylbenzene | 3-bromo-2-methylbenzoic acid | 63.4 |

| Fischer Esterification | 3-bromo-2-methylbenzoic acid | This compound | ~96 |

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving the preparation of 3-bromo-2-methylbenzoic acid followed by esterification. The choice of starting material for the initial step depends on commercial availability and the desired regioselectivity. The route starting from 1,3-dibromo-2-methylbenzene offers excellent control of regiochemistry. The final esterification step proceeds in high yield under standard Fischer conditions. This guide provides the necessary details for the successful laboratory preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Methyl 3-bromo-2-methylbenzoate: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-2-methylbenzoate and its structural analogs represent a versatile scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this class of compounds. It delves into their emerging roles as anticancer, antifungal, and herbicidal agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The structure-activity relationships (SAR) are explored to guide future drug design and development efforts.

Introduction

Substituted benzoic acid esters, particularly halogenated methyl benzoates, are pivotal intermediates in the synthesis of a wide array of biologically active molecules. This compound, with its distinct substitution pattern, offers a unique starting point for the generation of diverse chemical libraries. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the methyl and ester groups can be modified to fine-tune the molecule's physicochemical properties and biological activity. This guide aims to consolidate the current knowledge on the structural analogs and derivatives of this compound, with a focus on their therapeutic applications.

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry routes. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

General Synthesis of this compound

A common route to this compound involves the esterification of 3-bromo-2-methylbenzoic acid.

Experimental Protocol: Esterification of 3-bromo-2-methylbenzoic acid

-

Reactants: 3-bromo-2-methylbenzoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂).

-

Procedure:

-

Dissolve 3-bromo-2-methylbenzoic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of Key Analogs

Modifications to the core structure, such as the introduction of additional functional groups or alteration of the ester, are crucial for exploring the structure-activity relationship.

Experimental Protocol: Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate [1]

-

Starting Material: 2-methyl-3-bromo-5-fluorobenzoic acid.

-

Procedure:

-

Dissolve 2-methyl-3-bromo-5-fluorobenzoic acid (crude, 4.2 g) in methanol (16 mL) at room temperature.[1]

-

Slowly add thionyl chloride (2.5 mL).[1]

-

Heat the reaction mixture to 70 °C and stir for 3 hours.[1]

-

After cooling to room temperature, remove the solvent by rotary evaporation.[1]

-

Purify the crude product by silica gel column chromatography using petroleum ether/ethyl acetate (50:1, v/v) as the eluent to obtain methyl 3-bromo-5-fluoro-2-methylbenzoate as a yellow oil (2.3 g, 51% yield).[1]

-

Biological Activities and Structure-Activity Relationship (SAR)

The biological activities of this compound derivatives are diverse and depend heavily on the nature and position of the substituents on the benzene ring.

Anticancer Activity

Several studies have highlighted the potential of substituted benzoates as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. For instance, a novel class of 4-methylbenzamide derivatives containing substituted purines has shown promising inhibitory activity against several cancer cell lines.[2]

Table 1: Anticancer Activity of Selected Benzoic Acid Analogs

| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) |

| Analog 1 | 2,6-dichloro-N-(4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)phenyl)benzamide | K562 (Leukemia) | 2.27[2] |

| Analog 2 | N-(4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)phenyl)-[1,1'-biphenyl]-4-carboxamide | K562 (Leukemia) | 2.53[2] |

| Analog 3 | 2,6-dichloro-N-(4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)phenyl)benzamide | HL-60 (Leukemia) | 1.42[2] |

| Analog 4 | N-(4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)phenyl)-[1,1'-biphenyl]-4-carboxamide | HL-60 (Leukemia) | 1.52[2] |

| Analog 5 | 2,6-dichloro-N-(4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)phenyl)benzamide | OKP-GS (Renal) | 4.56[2] |

Structure-Activity Relationship Insights:

-

The presence of a purine moiety appears to be important for activity.

-

Substitutions on the benzamide ring significantly influence the potency against different cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., K562, HL-60, OKP-GS).

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Antifungal Activity

Benzoic acid derivatives have long been recognized for their antifungal properties. Recent research has focused on developing more potent and selective antifungal agents based on this scaffold. One promising target is the fungal-specific enzyme CYP53.

Table 2: Antifungal Activity of Substituted Benzoate Derivatives

| Compound ID | Structure | Target Fungus | MIC (µg/mL) |

| Analog 6 | (4-methylene-5-oxo-tetrahydrofuran-3-yl)methyl 2,4-dichlorobenzoate | Rhizoctonia solani | ~1.6 |

| Analog 7 | (4-methylene-5-oxo-tetrahydrofuran-3-yl)methyl 2,4-dichlorobenzoate | Phytophthora capsici | ~1.6 |

| Analog 8 | Methyl 2,3-dihydroxybenzoate | Botrytis cinerea | 32[3] |

| Analog 9 | Methyl 2,3-dihydroxybenzoate | Rhizoctonia solani | 32[3] |

| Analog 10 | Methyl 2,3-dihydroxybenzoate | Fusarium oxysporum | 64[3] |

Structure-Activity Relationship Insights:

-

The presence of electron-withdrawing groups, such as chlorine atoms, on the benzoate ring can enhance antifungal activity.

-

The nature of the ester group also plays a role in determining the potency and spectrum of activity.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

-

Fungal Strains: A panel of relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus, Rhizoctonia solani).

-

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

Serially dilute the test compounds in a suitable broth medium in 96-well microplates.

-

Inoculate each well with the fungal suspension.

-

Incubate the plates at an appropriate temperature for a defined period (e.g., 24-48 hours).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these compounds is crucial for their rational development as therapeutic agents.

Inhibition of Protein Kinase Signaling in Cancer

Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cell growth, proliferation, and survival. The structural features of some this compound analogs make them potential candidates for kinase inhibitors.

Disruption of Fungal Cell Membrane Integrity

The antifungal activity of some benzoate derivatives may involve the disruption of fungal cell membrane integrity or the inhibition of enzymes essential for membrane biosynthesis, such as CYP51 (lanosterol 14α-demethylase).

Experimental Workflows

A systematic approach is essential for the discovery and development of novel drugs based on the this compound scaffold.

Conclusion and Future Directions

The structural analogs and derivatives of this compound represent a promising and versatile class of compounds with significant potential in drug discovery and development. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutics. Future research should focus on the synthesis of larger and more diverse libraries of analogs to further explore the structure-activity relationships for various biological targets. The elucidation of specific molecular mechanisms of action and the identification of novel cellular targets will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles. The application of computational modeling and in silico screening methods can further accelerate the discovery of potent and selective inhibitors based on this privileged scaffold.

References

- 1. Synthesis and fungicidal activity of (4-methylene-5-oxo-tetrahydrofuran-3-yl) methyl benzoate derivatives [nyxxb.cn]

- 2. US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents - Google Patents [patents.google.com]

- 3. Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to Methyl 3-bromo-2-methylbenzoate for Researchers and Drug Development Professionals

Introduction: Methyl 3-bromo-2-methylbenzoate is a substituted aromatic carboxylic acid ester that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where it functions as a key intermediate in the construction of complex molecular architectures. This technical guide provides comprehensive information on its commercial availability, physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted protein degraders.

Commercial Availability

This compound (CAS No. 99548-54-6) is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing researchers with a comparative overview of purity, quantity, and pricing.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| TCI America | M2543 | >98.0% (GC) | 5 g | Price available upon request[1] |

| >98.0% (GC) | 25 g | $328[2] | ||

| Apollo Scientific | MFCD09031772 | 97% | 5 g | £15.00[3] |

| 97% | 25 g | £22.00[3] | ||

| 97% | 100 g | £82.00[3] | ||

| AK Scientific | B245 | Not specified | 25 g | $112[4] |

| 100 g | $334[4] | |||

| Fluorochem | F233481 | Not specified | 1 g | £5.00[5] |

| Pure Chemistry Scientific Inc. | 98% | 1 g | $500.00[6] | |

| ChemicalBook | 99% | 1 g | $1.00[2] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 99548-54-6 | [3][7] |

| Molecular Formula | C₉H₉BrO₂ | [6] |

| Molecular Weight | 229.07 g/mol | [3] |

| Appearance | White to light yellow powder or lump | [8] |

| Melting Point | 29-31 °C | [2][3] |

| Boiling Point | 140 °C at 21 mmHg | [2] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.64 (d, J=7.8 Hz, 1H), 7.60 (d, J=7.8 Hz, 1H), 7.00 (t, J=7.8 Hz, 1H), 3.98 (s, 3H), 2.55 (s, 3H) | [9] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 167.8, 138.7, 135.9, 132.6, 129.1, 127.1, 126.9, 52.2, 20.6 | [9] |

| IR (film) ν (cm⁻¹) | 2997, 2951, 1725, 1434, 1285, 1255, 1096, 1010, 753 | [9] |

| Mass Spectrum (EIMS) m/z | 230 (M⁺, ⁸¹Br), 228 (M⁺, ⁷⁹Br) | [9] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key pharmaceutical intermediate are provided below.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.

Materials:

-

3-bromo-2-methylbenzoic acid (2.15 g, 10 mmol)

-

Methanol (20 mL)

-

Concentrated Sulfuric Acid (0.5 mL)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus and heating mantle

Procedure:

-

To a stirred solution of 3-bromo-2-methylbenzoic acid (2.15 g, 10 mmol) in methanol (20 mL) at room temperature, slowly add concentrated sulfuric acid (0.5 mL).[9]

-

Heat the resulting mixture to reflux and maintain for 12 hours.[9]

-

After cooling to room temperature, partially remove the methanol under reduced pressure.[9]

-

Dilute the residue with diethyl ether (150 mL).[9]

-

Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 10 mL), water (2 x 10 mL), and brine (2 x 10 mL).[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil (2.15 g, 94% yield).[9]

Protocol 2: Synthesis of Methyl 3-bromo-2-(bromomethyl)benzoate - A Precursor for PROTAC E3 Ligase Ligands

This protocol details the radical bromination of this compound, a critical step in the synthesis of thalidomide and lenalidomide analogs.

Materials:

-

This compound (18.33 g, 80 mmol)

-

N-Bromosuccinimide (NBS) (17.09 g, 96 mmol)

-

Benzoyl peroxide (BPO) (1.938 g, 8.0 mmol) or 2,2'-Azobisisobutyronitrile (AIBN)

-

Benzene or Carbon Tetrachloride (150 mL)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus and heating mantle

Procedure:

-

To a stirred solution of this compound (18.33 g, 80 mmol) in benzene (150 mL), add N-Bromosuccinimide (17.09 g, 96 mmol) and Benzoyl Peroxide (1.938 g, 8.0 mmol).[10]

-

Heat the solution to reflux and maintain for 6 hours.[10]

-

After cooling to room temperature, filter the reaction mixture to remove succinimide.

-

Evaporate the solvent from the filtrate under reduced pressure.[10]

-

Purify the residue by flash column chromatography using a hexane/ethyl acetate eluent system to afford Methyl 3-bromo-2-(bromomethyl)benzoate (22.17 g, 90% yield).[10]

Application in Drug Development: PROTACs

A significant application of this compound is as a precursor for the synthesis of E3 ligase ligands used in Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[12]

This compound is a key starting material for creating analogs of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[11][12] The synthesis involves the radical bromination of the 2-methyl group, as described in Protocol 2, followed by condensation with the glutarimide ring. This forms the "warhead" that binds to CRBN, which is then connected via a linker to a ligand for the target protein of interest.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual framework of PROTAC action and the synthetic workflow starting from this compound.

Caption: Mechanism of PROTACs hijacking the Ubiquitin-Proteasome Pathway.

Caption: Synthesis of a CRBN ligand for PROTACs.

References

- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6 [chemicalbook.com]

- 3. 99548-54-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER price,buy 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER - chemicalbook [m.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound, CasNo.99548-54-6 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 7. This compound | 99548-54-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. This compound | 99548-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 12. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 3-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 3-bromo-2-methylbenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile, sterically hindered building block is instrumental in the synthesis of complex biaryl compounds, which are key intermediates in the development of novel pharmaceuticals and functional materials.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1] This reaction is highly valued in organic synthesis for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents.[2]

In the context of these application notes, this compound serves as the organohalide partner. Due to the presence of a methyl group at the ortho position to the bromine atom, this substrate is considered sterically hindered, which can present challenges in achieving high reaction efficiency.[3][4] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful coupling.

Data Presentation: Representative Reaction Conditions and Yields

The successful execution of a Suzuki-Miyaura coupling involving a sterically hindered substrate like this compound is highly dependent on the optimization of reaction parameters. The following tables summarize representative conditions and yields for the coupling of analogous sterically hindered aryl bromides, providing a foundation for the development of specific applications.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Arylboronic Acids

| Aryl Bromide | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Methyl 3-boronobenzoate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95[5] |

| 1-Bromo-4-nitrobenzene | Methyl 3-boronobenzoate | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92[5] |

| 2-Bromopyridine | Methyl 3-boronobenzoate | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 88[5] |

| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[6] |

| 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92[6] |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction. Protocol 1 describes a standard method suitable for a range of aryl bromides, which can be adapted for this compound. Protocol 2 outlines a microwave-assisted procedure for accelerated reaction times.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be optimized for the specific coupling of this compound with various arylboronic acids.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]

-

Add anhydrous toluene and degassed water (e.g., in a 5:1 ratio) via syringe.[5]

-

Heat the reaction mixture to 100 °C with vigorous stirring.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[5]

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[5]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for accelerating reaction times, particularly for less reactive coupling partners.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave reactor vial and microwave reactor

Procedure:

-

In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.[5]

-

Add 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).[5]

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-60 minutes.[5]

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite and wash with ethyl acetate.[5]

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[5]

-